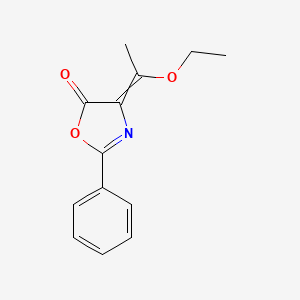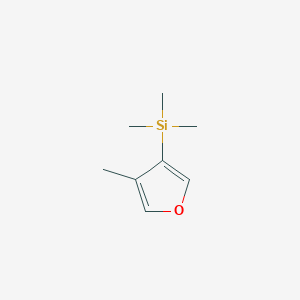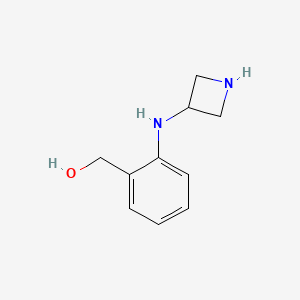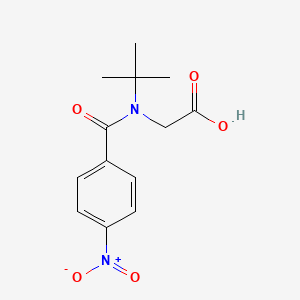
Carbanide;ethane;nickel(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;ethane;nickel(3+) is a complex organometallic compound that features a nickel ion in a +3 oxidation state coordinated with carbanide and ethane ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of carbanide;ethane;nickel(3+) typically involves the reaction of nickel(II) precursors with ethane and carbanide sources under controlled conditions. One common method is the vapor deposition technique, where nickel(II) acetylacetonate is used as the nickel precursor. The reaction is carried out in a one-tube vapor deposition setup, which allows for the precise control of nickel content and deposition conditions .
Industrial Production Methods
Industrial production of carbanide;ethane;nickel(3+) may involve large-scale vapor deposition or other solution-based methods such as wetness impregnation, precipitation, sol-gel, and ion-exchange techniques. These methods allow for the efficient production of nickel-based catalysts with high purity and controlled properties .
Chemical Reactions Analysis
Types of Reactions
Carbanide;ethane;nickel(3+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, often involving the formation of nickel(IV) species.
Reduction: Reduction reactions can convert nickel(3+) to lower oxidation states, such as nickel(II) or nickel(0).
Substitution: Ligand substitution reactions can occur, where the carbanide or ethane ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(IV) complexes, while reduction may produce nickel(II) or nickel(0) species. Substitution reactions can result in a variety of nickel complexes with different ligands .
Scientific Research Applications
Carbanide;ethane;nickel(3+) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as cross-coupling and hydrogenation reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and metalloprotein studies.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in certain medical conditions.
Industry: Utilized in the production of high-performance materials, including polymers and nanocomposites, due to its unique electronic and catalytic properties
Mechanism of Action
The mechanism by which carbanide;ethane;nickel(3+) exerts its effects involves the interaction of the nickel ion with various molecular targets. The nickel ion can undergo redox reactions, facilitating electron transfer processes. Additionally, the carbanide and ethane ligands can participate in coordination chemistry, influencing the reactivity and stability of the compound. The specific pathways involved depend on the particular application and reaction conditions .
Comparison with Similar Compounds
Carbanide;ethane;nickel(3+) can be compared with other similar compounds, such as nickel(II) and nickel(IV) complexes. While nickel(II) complexes are more common and stable, nickel(3+) complexes like carbanide;ethane;nickel(3+) offer unique reactivity and catalytic properties. Similar compounds include:
- Nickel(II) acetylacetonate
- Nickel(IV) oxide
- Nickel(II) chloride
Properties
CAS No. |
200192-30-9 |
|---|---|
Molecular Formula |
C3H8Ni+ |
Molecular Weight |
102.79 g/mol |
IUPAC Name |
carbanide;ethane;nickel(3+) |
InChI |
InChI=1S/C2H5.CH3.Ni/c1-2;;/h1H2,2H3;1H3;/q2*-1;+3 |
InChI Key |
VHUAGJNLQXBOOT-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].C[CH2-].[Ni+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol](/img/structure/B12561127.png)

![3-{[4-(Pyren-1-yl)butanoyl]oxy}propane-1,2-diyl dioctadecanoate](/img/structure/B12561137.png)


![2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B12561152.png)
![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)





![[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid](/img/structure/B12561189.png)
![4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl-](/img/structure/B12561197.png)
